Pent-4-ynoyl chloride, with the molecular formula CHClO, is a reactive organic compound characterized by the presence of a carbon-carbon triple bond and an acyl chloride functional group. This compound is classified as a flammable liquid and vapor, and it poses significant hazards including severe skin burns and eye damage upon contact. It is often utilized in organic synthesis due to its reactivity, particularly in the formation of various chemical derivatives .
The unique properties of pent-4-ynoyl chloride hold promise for applications in material science research.
These reactions highlight the compound's versatility and utility in synthetic organic chemistry .
Pent-4-ynoyl chloride can be synthesized through various methods:
These methods showcase the compound's accessibility for research and industrial applications.
Pent-4-ynoyl chloride has several applications:
The diverse utility of pent-4-ynoyl chloride underscores its importance in synthetic organic chemistry .
Interaction studies involving pent-4-ynoyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have demonstrated how this compound reacts with primary and secondary amines to form amides effectively. Additionally, its interactions with alcohols yield esters, which are crucial for various synthetic pathways. Understanding these interactions helps chemists design more efficient synthetic routes for complex molecules .
Pent-4-ynoyl chloride shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
4-Pentenoyl Chloride | CHClO | 0.95 | Contains a double bond instead of a triple bond |
3-Pentynoic Acid | CHO | 0.85 | Has a carboxylic acid functional group |
Butyryl Chloride | CHClO | 0.81 | Shorter carbon chain; lacks a triple bond |
Propanoyl Chloride | CHClO | 0.81 | Smaller carbon chain; simpler structure |
Hexanoyl Chloride | CHClO | 0.81 | Longer carbon chain; similar acyl chloride nature |
Pent-4-ynoyl chloride is unique due to its specific combination of a terminal alkyne and an acyl chloride functionality, which allows it to participate in distinctive chemical transformations not readily available to other similar compounds .
Pent-4-ynoyl chloride (IUPAC name: 4-pentynoyl chloride) is a linear aliphatic compound with the molecular formula C₅H₅ClO and a molecular weight of 116.54 g/mol. Key identifiers include:
C#CCCC(Cl)=O
The compound features a terminal alkyne group (-C≡CH) and an acyl chloride (-COCl) functional group at the fourth carbon position. Its linear structure enables distinct reactivity patterns compared to branched analogs.
The synthesis of pent-4-ynoyl chloride was first reported in the late 20th century as part of efforts to develop alkynyl acyl chlorides for peptide modification and polymer chemistry. Early methods involved reacting 4-pentynoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example:
$$
\text{4-pentynoic acid} + \text{SOCl}2 \rightarrow \text{pent-4-ynoyl chloride} + \text{SO}2 + \text{HCl}
$$
This reaction, conducted under anhydrous conditions, became a standard protocol due to high yields (>80%). Patent JP2005112734A (2005) further advanced production scalability by optimizing Grignard reagent-based routes for precursor synthesis.
Pent-4-ynoyl chloride occupies a niche role among acyl chlorides due to its dual functionality:
Compound | Key Features | Reactivity Differences |
---|---|---|
Pent-4-ynoyl chloride | Alkyne + acyl chloride | Click chemistry, acylation |
4-Pentenoyl chloride | Double bond + acyl chloride | Electrophilic addition |
Butyryl chloride | Shorter chain (C₄) | Limited steric effects |
Hexanoyl chloride | Longer chain (C₆) | Reduced solubility in polar solvents |
Its triple bond enables participation in Huisgen cycloaddition (click chemistry), while the acyl chloride group facilitates nucleophilic substitutions.
Pent-4-ynoyl chloride is pivotal in:
A 2012 study demonstrated its utility in synthesizing iron(III)-biuret complexes for catalytic applications.
Pent-4-ynoyl chloride is an organic compound characterized by its unique molecular composition and distinctive structural features [1] [2]. The compound possesses the molecular formula C₅H₅ClO, representing a pentanoyl chloride derivative containing a terminal alkyne functional group [1] [3].
The molecular mass of pent-4-ynoyl chloride has been precisely determined through various analytical methods. The exact molecular weight is calculated as 116.544 atomic mass units [3] [4]. This value is consistent across multiple database sources and represents the monoisotopic mass of 116.002892 atomic mass units [3]. The compound's Chemical Abstracts Service registry number is 55183-44-3, providing unambiguous identification in chemical databases [1] [2].
Property | Value | Units |
---|---|---|
Molecular Formula | C₅H₅ClO | - |
Molecular Weight | 116.544 | g/mol |
Monoisotopic Mass | 116.002892 | amu |
Exact Mass | 116.00300 | amu |
The molecular ion peak in mass spectrometry appears at mass-to-charge ratio 116, with characteristic isotope patterns reflecting the presence of chlorine [5] [6]. The chlorine isotope pattern produces peaks separated by two mass units with a ratio of approximately 3:1, corresponding to the natural abundance of chlorine-35 and chlorine-37 isotopes [6].
Pent-4-ynoyl chloride exhibits a linear carbon chain architecture with distinct functional group arrangements [1] [7]. The molecule contains a terminal alkyne group positioned at the fourth carbon from the carbonyl terminus, creating the characteristic pent-4-yn backbone [8] [7]. The Simplified Molecular Input Line Entry System representation is C≡CCCC(=O)Cl, illustrating the connectivity pattern from the terminal alkyne through the alkyl chain to the acyl chloride functionality [9] [7].
The International Union of Pure and Applied Chemistry name for this compound is 4-pentynoyl chloride, reflecting the systematic nomenclature conventions for acyl halides [2] [3]. The International Chemical Identifier string InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2 provides a standardized representation of the molecular structure [2] [7].
The structural geometry of pent-4-ynoyl chloride incorporates characteristic bond parameters for both terminal alkyne and acyl chloride functionalities [10] [11]. Terminal alkynes typically exhibit carbon-carbon triple bond lengths of approximately 1.20 angstroms, representing the shortest carbon-carbon bonds in organic chemistry [8] [12]. The sp-hybridized carbons in the terminal alkyne adopt linear geometry with bond angles of 180 degrees [8] [13].
The acyl chloride portion displays typical carbonyl double bond characteristics, with carbon-oxygen bond lengths of approximately 1.20 angstroms [14] [15]. The carbon-chlorine bond in acyl chlorides typically measures 1.78 angstroms, reflecting the electronegativity difference between carbon and chlorine [10] [16]. The carbonyl carbon adopts trigonal planar geometry with bond angles approaching 120 degrees around the carbonyl center [14] [17].
Bond Type | Length (Å) | Angle (°) |
---|---|---|
C≡C Triple Bond | 1.20 | 180 |
C=O Double Bond | 1.20 | 120 |
C-Cl Single Bond | 1.78 | 120 |
C-C Single Bond | 1.54 | 109.5 |
The conformational landscape of pent-4-ynoyl chloride is primarily determined by rotation around the single carbon-carbon bonds within the alkyl chain connecting the terminal alkyne and acyl chloride functionalities [10]. The linear geometry imposed by the sp-hybridized carbons in the terminal alkyne restricts conformational flexibility at that terminus, while the acyl chloride group exhibits characteristic rotational preferences [8] [10].
Computational studies on related acyl chloride compounds have demonstrated that anti conformations are generally preferred over gauche arrangements due to reduced steric interactions [10]. The anti conformation, where the carbonyl and terminal alkyne groups are positioned to minimize steric hindrance, typically represents the most stable rotational isomer [10].
The conformational analysis of pent-4-ynoyl chloride reveals that rotation around the central methylene groups occurs with relatively low energy barriers, typically ranging from 2-4 kilocalories per mole [10]. The terminal alkyne imposes geometric constraints that influence the overall molecular shape, while the acyl chloride functionality contributes additional conformational preferences through electronic effects [10] [16].
Temperature-dependent studies on similar compounds suggest that multiple conformational states can be populated at room temperature, with rapid interconversion between rotational isomers [10]. The preferred conformations minimize unfavorable interactions between the electronegative chlorine atom and the electron-rich alkyne functionality [16] [8].
Pent-4-ynoyl chloride exhibits distinctive infrared absorption patterns that serve as diagnostic fingerprints for structural identification [14] [18]. The acyl chloride carbonyl stretching vibration appears as an intense absorption band in the range of 1810-1775 wavenumbers, reflecting the high electrophilicity of the carbonyl carbon [14] [15]. This high-frequency carbonyl stretch distinguishes acyl chlorides from other carbonyl-containing compounds due to the strong electron-withdrawing effect of chlorine [14] [16].
The terminal alkyne functionality contributes characteristic absorption features, including the carbon-carbon triple bond stretching vibration appearing as a weak band near 2150 wavenumbers [18] [12]. Terminal alkynes also display a sharp carbon-hydrogen stretching absorption around 3300 wavenumbers, providing additional structural confirmation [18] [13]. The carbon-hydrogen bending vibration of the terminal alkyne appears in the fingerprint region between 700-610 wavenumbers [18].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Acyl C=O Stretch | 1810-1775 | Strong | Carbonyl vibration |
Terminal C≡C Stretch | 2150 | Weak | Triple bond stretch |
Terminal ≡C-H Stretch | 3300 | Strong | Alkyne C-H stretch |
≡C-H Bend | 700-610 | Medium | Terminal alkyne bend |
The proton nuclear magnetic resonance spectrum of pent-4-ynoyl chloride reveals characteristic chemical shift patterns for both functional group regions [19] [20]. The terminal alkyne proton appears as a sharp signal near 2.0 parts per million, exhibiting the typical chemical shift for sp-hybridized carbon-hydrogen bonds [19] [13]. This signal often displays characteristic coupling patterns, including four-bond coupling with methylene protons, creating distinctive splitting patterns [19].
The methylene protons adjacent to the carbonyl group appear in the deshielded region around 2.8 parts per million, reflecting the electron-withdrawing effect of the acyl chloride functionality [15] [19]. The remaining methylene protons in the alkyl chain display chemical shifts between 1.5-2.5 parts per million, with coupling patterns revealing the connectivity through the carbon framework [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon appearing in the characteristic range of 160-180 parts per million [20]. The terminal alkyne carbons display distinctive chemical shifts, with the sp-hybridized carbons appearing between 65-85 parts per million for the terminal carbon and 70-100 parts per million for the internal alkyne carbon [19] [20].
Mass spectrometry analysis of pent-4-ynoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation [5] [21]. The molecular ion peak appears at mass-to-charge ratio 116, with the characteristic chlorine isotope pattern showing peaks at 116 and 118 in a 3:1 ratio [5] [6]. The molecular ion often exhibits moderate intensity due to the stability of the acyl chloride cation [21] [22].
Common fragmentation pathways include loss of chlorine radical to generate an acylium ion at mass-to-charge ratio 81, and loss of hydrogen chloride to produce fragments at mass-to-charge ratio 80 [5] [22]. Alpha-cleavage adjacent to the carbonyl group produces characteristic fragment ions that can be used to confirm the alkyl chain length and substitution pattern [21] [22]. The terminal alkyne functionality may contribute to unique fragmentation patterns, including loss of acetylene units and formation of alkyne-containing fragment ions [5].
Fragment Ion (m/z) | Loss | Structure Assignment |
---|---|---|
116 | - | Molecular ion [M]⁺ |
118 | - | Molecular ion [M+2]⁺ |
81 | Cl- | Acylium ion [M-Cl]⁺ |
80 | HCl | [M-HCl]⁺ |
Pent-4-ynoyl chloride exists as a liquid under standard laboratory conditions [1]. The compound exhibits the typical characteristics of acyl chlorides, including high reactivity toward nucleophiles and moisture sensitivity. The molecular architecture, defined by the chemical formula C₅H₅ClO, creates a linear carbon chain terminated by both an alkyne group and an acyl chloride functionality [2] [3] [4].
The polar surface area measures 17.07 Ų [2] [3], indicating moderate polarity that influences solubility characteristics and intermolecular interactions. The complexity parameter of 86.1 [3] reflects the structural sophistication introduced by the dual functional groups, while the heavy atom count of 7 [3] encompasses the non-hydrogen atomic constituents.
The solubility profile of pent-4-ynoyl chloride demonstrates characteristic behavior typical of acyl chlorides, with significant variations depending on the solvent system employed. The compound exhibits incompatibility with water, undergoing rapid hydrolysis to form the corresponding carboxylic acid and hydrogen chloride [7]. This reaction proceeds according to the general mechanism of acyl chloride hydrolysis, making aqueous systems unsuitable for storage or handling.
Table 5: Solubility Parameters of Pent-4-ynoyl Chloride
Solvent System | Solubility | Notes | Reference |
---|---|---|---|
Water | Reacts/Hydrolyzes | Forms HCl and corresponding acid | [7] |
Organic Solvents (general) | Generally soluble | Typical for acyl chlorides | |
Chloroform | Soluble (related compounds) | Used in synthesis protocols | [9] |
Dichloromethane | Soluble (synthesis solvent) | Common synthesis solvent | [10] |
Petroleum Ether | Variable | Used in chromatography | [11] |
Ethyl Acetate | Moderate solubility | Used in synthesis workup | [11] |
Alcohols | Reacts to form esters | Forms ester bonds | [7] |
The compound demonstrates excellent solubility in aprotic organic solvents, particularly dichloromethane and chloroform [10] [9], which serve as preferred media for synthetic transformations. The LogP value of 1.16520 [2] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some degree of polarity.
Alcoholic solvents present a special case, as pent-4-ynoyl chloride readily undergoes nucleophilic substitution to form the corresponding esters [7]. This reactivity necessitates careful solvent selection during synthetic procedures and analytical work.
The thermodynamic characterization of pent-4-ynoyl chloride remains limited due to the compound's reactive nature and specialized applications. Vapor pressure measurements indicate a value of 5.0 ± 0.3 mmHg at 25°C [12], suggesting moderate volatility under standard conditions. This property necessitates appropriate containment and ventilation considerations during handling procedures.
Table 4: Thermodynamic and Physical Properties of Pent-4-ynoyl Chloride
Property | Value | Related Compound Data | Source |
---|---|---|---|
Vapor Pressure (at 25°C) | 5.0 ± 0.3 mmHg | 12.4 mmHg (4-pentenoyl chloride) | [12] |
Storage Temperature | -20°C to -4°C | 2-8°C (similar compounds) | [12] [13] |
Comparative analysis with structurally related compounds provides insights into expected thermodynamic behavior. 4-Pentenoyl chloride, differing only in the presence of a double bond versus triple bond, exhibits a boiling point of approximately 125°C [14] and density of 1.074 g/mL [14]. These parameters suggest that pent-4-ynoyl chloride likely possesses similar thermal properties, adjusted for the structural differences introduced by the alkyne functionality.
The electronic structure of pent-4-ynoyl chloride reflects the combined influence of the carbonyl, alkyne, and halide functionalities. Infrared spectroscopy provides definitive identification through characteristic absorption bands that reflect the vibrational modes of key functional groups.
Table 2: Spectroscopic Properties of Pent-4-ynoyl Chloride
Spectroscopic Technique | Characteristic Value/Range | Reference |
---|---|---|
IR Spectroscopy - Carbonyl (C=O) stretch | ~1800 cm⁻¹ (strong) | [16] [17] |
IR Spectroscopy - Alkyne (C≡C) stretch | 2100-2260 cm⁻¹ (weak-medium) | [16] [18] [19] |
IR Spectroscopy - Alkyne (≡C-H) stretch | ~3300 cm⁻¹ (strong) | [16] [19] |
IR Spectroscopy - C-Cl stretch | 800-600 cm⁻¹ (strong) | [16] |
The carbonyl absorption appears at approximately 1800 cm⁻¹ [16] [17], characteristic of acyl chlorides and reflecting the electron-withdrawing effect of the chlorine atom. This frequency represents a higher energy compared to typical ketones or aldehydes, indicating enhanced electrophilic character of the carbonyl carbon.
The alkyne functionality contributes two distinct absorptions: the C≡C stretch in the 2100-2260 cm⁻¹ region [16] [18] [19] and the terminal alkyne C-H stretch near 3300 cm⁻¹ [16] [19]. The relatively weak intensity of the C≡C stretch reflects the symmetry considerations of this vibrational mode.
Mass spectrometry provides molecular ion identification at m/z 116.00 [3] [5], with characteristic fragmentation patterns typical of acyl chlorides. Protonated molecular ion peaks appear at m/z 117.01 [M+H]⁺ [3] and sodium adducts at m/z 138.99 [M+Na]⁺ [3].
Nuclear magnetic resonance spectroscopy reveals the terminal alkyne proton in the δ 2.0-2.5 ppm region [10], while the carbonyl carbon resonates in the characteristic δ 170-190 ppm range [10] typical of acyl chlorides.
The compound exhibits a formal charge of zero [3] while maintaining significant partial charge separation, with the carbonyl carbon bearing substantial positive character and the chlorine atom carrying negative charge. This electronic distribution underlies the compound's high reactivity toward nucleophiles and its utility in synthetic transformations.